molecular formula C9H9FO3 B13716494 2-(3-Fluorophenyl)-2-methoxyacetic acid

2-(3-Fluorophenyl)-2-methoxyacetic acid

Cat. No.: B13716494
M. Wt: 184.16 g/mol
InChI Key: RUEOWXMUAGCDCZ-UHFFFAOYSA-N
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Description

2-(3-Fluorophenyl)-2-methoxyacetic acid is an organic compound that features a fluorine atom attached to the phenyl ring and a methoxy group attached to the acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Fluorophenyl)-2-methoxyacetic acid typically involves the introduction of the fluorine atom and the methoxy group onto the phenylacetic acid backbone. One common method involves the use of fluorobenzene as a starting material, which undergoes a series of reactions including halogenation, methylation, and carboxylation to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical processes that optimize yield and purity. These processes often utilize advanced techniques such as catalytic reactions and continuous flow systems to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

2-(3-Fluorophenyl)-2-methoxyacetic acid can undergo various chemical reactions including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like sodium iodide (NaI) in acetone can facilitate halogen exchange reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

2-(3-Fluorophenyl)-2-methoxyacetic acid has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3-Fluorophenyl)-2-methoxyacetic acid involves its interaction with specific molecular targets and pathways. The fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, while the methoxy group can influence its solubility and reactivity. These interactions can lead to various biological effects, making the compound useful in medicinal chemistry.

Comparison with Similar Compounds

Similar Compounds

    3-Fluorophenylacetic acid: Similar structure but lacks the methoxy group.

    2-Methoxyphenylacetic acid: Similar structure but lacks the fluorine atom.

    2-(4-Fluorophenyl)-2-methoxyacetic acid: Similar structure but with the fluorine atom in a different position.

Uniqueness

2-(3-Fluorophenyl)-2-methoxyacetic acid is unique due to the specific positioning of the fluorine and methoxy groups, which can significantly influence its chemical properties and biological activity. This makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C9H9FO3

Molecular Weight

184.16 g/mol

IUPAC Name

2-(3-fluorophenyl)-2-methoxyacetic acid

InChI

InChI=1S/C9H9FO3/c1-13-8(9(11)12)6-3-2-4-7(10)5-6/h2-5,8H,1H3,(H,11,12)

InChI Key

RUEOWXMUAGCDCZ-UHFFFAOYSA-N

Canonical SMILES

COC(C1=CC(=CC=C1)F)C(=O)O

Origin of Product

United States

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